molecular formula C8H5F11O B12301527 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane CAS No. 595-00-6

6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane

Cat. No.: B12301527
CAS No.: 595-00-6
M. Wt: 326.11 g/mol
InChI Key: BSHXXSFAHRWMFQ-UHFFFAOYSA-N
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Description

6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane is a fluorinated organic compound characterized by the presence of both an ethenyloxy group and multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane typically involves the reaction of a fluorinated alkyl halide with an ethenyloxy group under controlled conditions. One common method is the nucleophilic substitution reaction where the fluorinated alkyl halide reacts with sodium ethenyloxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product using distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation Reactions: The ethenyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyloxy group can yield epoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Medicine: Explored for its potential in developing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of high-performance materials such as fluoropolymers and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes and affect the function of membrane-bound proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-dodecafluorohexane
  • 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-tridecafluorohexane
  • 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-tetradecafluorohexane

Uniqueness

6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane is unique due to its specific number of fluorine atoms, which provides a balance between hydrophobicity and reactivity. This balance makes it particularly useful in applications where both stability and reactivity are required, such as in the synthesis of specialized fluorinated materials and pharmaceuticals.

Properties

CAS No.

595-00-6

Molecular Formula

C8H5F11O

Molecular Weight

326.11 g/mol

IUPAC Name

6-ethenoxy-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane

InChI

InChI=1S/C8H5F11O/c1-2-20-3-4(9,10)5(11,12)6(13,14)7(15,16)8(17,18)19/h2H,1,3H2

InChI Key

BSHXXSFAHRWMFQ-UHFFFAOYSA-N

Canonical SMILES

C=COCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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